molecular formula C29H32N2O4 B12764027 (8alpha,9R)-9-Hydroxy-6'-methoxycinchonanium cinnamate CAS No. 549-64-4

(8alpha,9R)-9-Hydroxy-6'-methoxycinchonanium cinnamate

Cat. No.: B12764027
CAS No.: 549-64-4
M. Wt: 472.6 g/mol
InChI Key: YMRKKGLHSINGMI-UETGHTDLSA-N
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Description

EINECS 208-974-0, also known as Palmitoylethanolamide, is a naturally occurring fatty acid amide. It belongs to the class of nuclear factor agonists and is known for its anti-inflammatory and analgesic properties. This compound has garnered significant attention in scientific research due to its potential therapeutic applications in various medical fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitoylethanolamide can be synthesized through several methods. One common synthetic route involves the reaction of palmitic acid with ethanolamine. The reaction typically occurs under reflux conditions with a catalyst such as sulfuric acid to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, Palmitoylethanolamide is produced using a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the efficient production of Palmitoylethanolamide.

Chemical Reactions Analysis

Types of Reactions

Palmitoylethanolamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride can facilitate substitution reactions.

Major Products

    Oxidation: Palmitic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

Palmitoylethanolamide has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying fatty acid amides.

    Biology: Investigated for its role in cellular signaling and inflammation.

    Medicine: Explored for its potential in treating chronic pain, neuroinflammation, and other inflammatory conditions.

    Industry: Utilized in the formulation of dietary supplements and pharmaceuticals.

Mechanism of Action

Palmitoylethanolamide exerts its effects through several mechanisms:

    Molecular Targets: It binds to nuclear receptors such as peroxisome proliferator-activated receptor-alpha (PPAR-α), which regulates gene expression involved in inflammation and pain.

    Pathways Involved: It modulates the activity of mast cells, reducing the release of pro-inflammatory mediators. It also influences the endocannabinoid system, enhancing the body’s natural pain-relief mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Anandamide: Another fatty acid amide with similar anti-inflammatory properties.

    Oleoylethanolamide: Shares structural similarities and also acts on PPAR-α receptors.

Uniqueness

Palmitoylethanolamide is unique due to its dual action on both nuclear receptors and the endocannabinoid system, providing a broader range of therapeutic effects compared to similar compounds.

Properties

CAS No.

549-64-4

Molecular Formula

C29H32N2O4

Molecular Weight

472.6 g/mol

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;(E)-3-phenylprop-2-enoic acid

InChI

InChI=1S/C20H24N2O2.C9H8O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;10-9(11)7-6-8-4-2-1-3-5-8/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1-7H,(H,10,11)/b;7-6+

InChI Key

YMRKKGLHSINGMI-UETGHTDLSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1=CC=C(C=C1)/C=C/C(=O)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

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